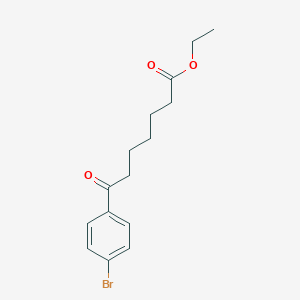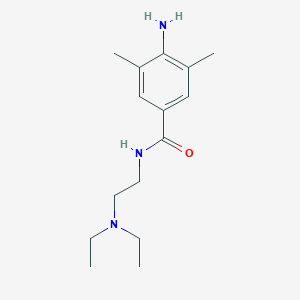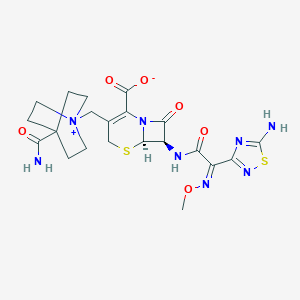![molecular formula C20H22O4 B037624 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde CAS No. 112116-24-2](/img/structure/B37624.png)
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde, also known as FPHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects.
作用机制
The mechanism of action of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is not fully understood. However, it is believed that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can interact with various proteins and enzymes in the body, leading to its unique biochemical and physiological effects. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to interact with acetylcholinesterase, which inhibits its activity and leads to the accumulation of acetylcholine in the brain. This can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease.
生化和生理效应
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have unique biochemical and physiological effects. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide, which is involved in the development of various diseases. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to interact with acetylcholinesterase, which can improve cognitive function and may be beneficial in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde in lab experiments include its unique biochemical and physiological effects, which can provide insight into the development of various diseases. Additionally, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been shown to have low toxicity and can be easily synthesized using various methods. However, the limitations of using 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde in lab experiments include its limited solubility in water and its potential interactions with other compounds, which can affect the results of experiments.
未来方向
There are several future directions for the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde. One direction involves the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential treatment for Alzheimer's disease. Another direction involves the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential anti-cancer agent. Additionally, the study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde as a potential anti-inflammatory agent and its interactions with other compounds can provide insight into the development of various diseases. Further studies on the synthesis method of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde and its potential modifications can also lead to the development of new compounds with unique biochemical and physiological effects.
Conclusion:
In conclusion, 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde is a chemical compound that has been studied for its potential applications in scientific research. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been synthesized using various methods and has been shown to have unique biochemical and physiological effects. The study of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can provide insight into the development of various diseases and can lead to the development of new compounds with unique properties. Further studies on the synthesis method and potential modifications of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can also lead to the development of new compounds with unique biochemical and physiological effects.
合成方法
The synthesis of 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been achieved through various methods. One method involves the reaction of 3-bromobenzaldehyde with 3-(4-hydroxyphenoxy)hexanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-bromobenzaldehyde with 6-bromo-1-hexanol in the presence of a base, followed by the reaction with 3-hydroxybenzaldehyde. Both methods have been shown to yield high purity 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde.
科学研究应用
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has been studied for its potential applications in scientific research. One study found that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can inhibit the proliferation of cancer cells by inducing apoptosis. Another study found that 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the development of Alzheimer's disease. 3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde has also been shown to have anti-inflammatory effects and can inhibit the production of nitric oxide, which is involved in the development of various diseases.
属性
IUPAC Name |
3-[6-(3-formylphenoxy)hexoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-16H,1-4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFWLMCQPEAET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572661 |
Source


|
| Record name | 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde | |
CAS RN |
112116-24-2 |
Source


|
| Record name | 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)





![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)


![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)

